molecular formula C17H18ClNO2S B2420985 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2034608-48-3

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2420985
CAS No.: 2034608-48-3
M. Wt: 335.85
InChI Key: REZDBOXVBMWEHL-UHFFFAOYSA-N
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Description

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C17H18ClNO2S and its molecular weight is 335.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been used in the synthesis of various novel complexes, specifically copper(II) complexes. These complexes have been characterized through spectroscopic methods, thermal studies, and in vitro antibacterial activity against several bacterial strains (Patel, Patel, & Patel, 2011).
  • Another area of research focuses on hydrogen-bonded chains in related chemical structures, indicating its potential in studying molecular interactions (Trilleras et al., 2005).

Structural Analysis and Characterization

  • The compound has been utilized in spectroscopic characterization and X-ray structure analysis, providing insights into its molecular structure (Al‐Refai et al., 2016).
  • It also plays a role in the synthesis and novel transformations of spiro thiazolinone heterocyclic compounds, indicating its versatility in creating various bioactive fused heterocyclic compounds (Patel & Patel, 2015).

Biological Applications

  • Research has also explored its use in the synthesis of antinociceptive compounds and their opioid receptor profiles, showing its relevance in the development of pain management drugs (Bays et al., 1989).
  • The compound has been instrumental in the synthesis and antimicrobial activity studies of various derivatives, highlighting its potential in creating antibacterial and antifungal agents (Chate et al., 2013).

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-21-14-5-2-12(3-6-14)4-7-17(20)19-9-8-15-13(11-19)10-16(18)22-15/h2-3,5-6,10H,4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZDBOXVBMWEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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